Cas no 950194-37-3 ((-)-Benzotetramisole)

(-)-Benzotetramisole is a chiral organocatalyst belonging to the tetramisole family, widely recognized for its efficacy in asymmetric synthesis. This compound exhibits high enantioselectivity, particularly in kinetic resolutions and desymmetrization reactions, making it valuable in pharmaceutical and fine chemical applications. Its robust catalytic activity under mild conditions enhances reaction efficiency while minimizing side products. The rigid bicyclic structure contributes to its stability and predictable performance. (-)-Benzotetramisole is often employed in acyl transfer reactions, enabling the synthesis of enantiomerically enriched intermediates. Its versatility and reliability have established it as a preferred catalyst for stereocontrolled transformations in academic and industrial research.
(-)-Benzotetramisole structure
(-)-Benzotetramisole structure
Product Name:(-)-Benzotetramisole
CAS No:950194-37-3
MF:C15H12N2S
MW:252.334181785583
MDL:MFCD15072149
CID:1985678
PubChem ID:87561669
Update Time:2025-05-22

(-)-Benzotetramisole Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
    • LogP
    • (-)-Benzotetramisole
    • (-)-BTM
    • (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
    • (S)-Benzotetramisole
    • (S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
    • MLS002206350
    • SMR001295168
    • (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
    • cid_17747785
    • HMS2210M19
    • BDBM115080
    • OR52688
    • AK164829
    • AB1011171
    • B3549
    • Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-
    • (2S)-2-pheny
    • (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole (ACI)
    • (S)-BTM
    • 950194-37-3
    • SCHEMBL25226606
    • (4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene
    • YGCWPCVAVSIFLO-GFCCVEGCSA-N
    • AKOS025147094
    • DTXSID50589931
    • AS-69584
    • (4S)-4-PHENYL-7-THIA-2,5-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),5,8,10-TETRAENE
    • MFCD15072149
    • CHEMBL1602198
    • CS-W012615
    • MDL: MFCD15072149
    • Inchi: 1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1
    • InChI Key: YGCWPCVAVSIFLO-GFCCVEGCSA-N
    • SMILES: N12C[C@H](C3C=CC=CC=3)N=C1SC1C=CC=CC2=1

Computed Properties

  • Exact Mass: 252.07200
  • Monoisotopic Mass: 252.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.9
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 93.0 to 97.0 deg-C
  • Boiling Point: 428.075°C at 760 mmHg
  • Flash Point: 212.692°C
  • Refractive Index: 1.736
  • Solubility: Insuluble (6.1E-3 g/L) (25 ºC),
  • PSA: 45.53000
  • LogP: 2.79400

(-)-Benzotetramisole Pricemore >>

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(-)-Benzotetramisole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Solvents: Methanol ;  30 min, rt
1.3 Reagents: Triethylamine ;  12 h, 55 °C
Reference
In Situ Evaluation of Kinetic Resolution Catalysts for Nitroaldol by Rationally Designed Fluorescence Probe
Matsumoto, Takuya; Urano, Yasuteru; Takahashi, Yoshinori; Mori, Yusuke; Terai, Takuya; et al, Journal of Organic Chemistry, 2011, 76(10), 3616-3625

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ;  overnight, reflux; reflux → rt
1.2 Reagents: Methanesulfonyl chloride ,  Diisopropylethylamine Solvents: Dichloromethane ;  cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ;  overnight, reflux
Reference
Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole)
Xu, Qing; Zhou, Hui; Chen, Pei-ran, Huaxue Shiji, 2010, 32(4), 293-295

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
Reference
Stereoselective synthesis of quaternary α-amino-acids [alpha-amino-acids] using chemo- and biocatalysts
Dietz, Friedrich Rainer, 2010, , ,

Production Method 4

Reaction Conditions
Reference
Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles
Hutchings-Goetz, Luke; Yang, Chao; Snaddon, Thomas. N., ACS Catalysis, 2018, 8(11), 10537-10544

Production Method 5

Reaction Conditions
Reference
Traversing Steric Limitations by Cooperative Lewis Base/Palladium Catalysis: An Enantioselective Synthesis of α-Branched Esters Using 2-Substituted Allyl Electrophiles
Schwarz, Kevin J.; Pearson, Colin M.; Cintron-Rosado, Gabriel A.; Liu, Peng ; Snaddon, Thomas N., Angewandte Chemie, 2018, 57(26), 7800-7803

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Methanesulfonyl chloride ;  5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ;  18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
Reference
A Scalable, Chromatography-Free Synthesis of Benzotetramisole
Daniels, David S. B.; Smith, Siobhan R.; Lebl, Tomas; Shapland, Peter; Smith, Andrew D., Synthesis, 2015, 47(1), 34-41

Production Method 7

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Tempo Solvents: 1,2-Dichloroethane ;  2 h, rt
1.2 Solvents: 1,2-Dichloroethane ;  2 h, rt
1.3 Reagents: Triethylamine ;  rt
Reference
In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles
Lei, Xiaofang; Wang, Yuanyuan; Fan, Erkang; Sun, Zhihua, Organic Letters, 2019, 21(5), 1484-1487

Production Method 8

Reaction Conditions
Reference
A Regio- and Stereodivergent Synthesis of Homoallylic Amines by a One-Pot Cooperative-Catalysis-Based Allylic Alkylation/Hofmann Rearrangement Strategy
Pearson, Colin M.; Fyfe, James W. B.; Snaddon, Thomas N., Angewandte Chemie, 2019, 58(31), 10521-10527

Production Method 9

Reaction Conditions
Reference
An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis
Rush Scaggs, W.; Scaggs, Toya D.; Snaddon, Thomas N., Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790

Production Method 10

Reaction Conditions
Reference
Enantioselective α-Benzylation of Acyclic Esters Using π-Extended Electrophiles
Schwarz, Kevin J.; Yang, Chao; Fyfe, James W. B.; Snaddon, Thomas N., Angewandte Chemie, 2018, 57(37), 12102-12105

Production Method 11

Reaction Conditions
Reference
Uniting C1-Ammonium Enolates and Transition Metal Electrophiles via Cooperative Catalysis: The Direct Asymmetric α-Allylation of Aryl Acetic Acid Esters
Schwarz, Kevin J.; Amos, Jessica L.; Klein, J. Cullen; Do, Dung T.; Snaddon, Thomas N., Journal of the American Chemical Society, 2016, 138(16), 5214-5217

(-)-Benzotetramisole Raw materials

(-)-Benzotetramisole Preparation Products

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Amadis Chemical Company Limited
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Additional information on (-)-Benzotetramisole

(-)-Benzotetramisole (CAS No. 950194-37-3): A Comprehensive Overview

(-)-Benzotetramisole, also known by its CAS registry number 950194-37-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the chemical structure, synthesis, biological activity, and recent advancements related to (-)-Benzotetramisole.

The chemical structure of (-)-Benzotetramisole is characterized by a tetramisole scaffold fused with a benzene ring. This fusion imparts the molecule with a rigid framework, which is crucial for its biological activity. The compound belongs to the class of benzotetramisoles, which are known for their ability to interact with various biological targets, including ion channels and receptors. Recent studies have highlighted the potential of benzotetramisole derivatives in modulating ion channels, particularly the nicotinic acetylcholine receptor (nAChR), making them promising candidates for therapeutic interventions in neurological disorders.

One of the most notable aspects of (-)-Benzotetramisole is its stereochemistry. The (-) enantiomer exhibits distinct pharmacological properties compared to its (+) counterpart. This enantioselectivity is critical in drug design, as it can influence both efficacy and toxicity profiles. Researchers have employed advanced synthetic methodologies to isolate and characterize the (-) enantiomer, ensuring high purity for subsequent biological studies.

Recent advancements in synthetic chemistry have enabled the development of novel routes for synthesizing benzotetramisole derivatives. These methods often involve multi-component reactions or catalytic processes that enhance yield and selectivity. For instance, a study published in *Organic Letters* demonstrated a concise synthesis of (-)-Benzotetramisole using a palladium-catalyzed coupling reaction. Such innovations not only streamline production but also pave the way for exploring diverse structural analogs.

The biological activity of (-)-Benzotetramisole has been extensively studied in preclinical models. Experimental data indicate that this compound exhibits potent anticonvulsant properties, making it a potential candidate for treating epilepsy. Additionally, studies have shown that benzotetramisole derivatives can modulate pain pathways, suggesting their utility in managing chronic pain conditions.

Another area of interest lies in the pharmacokinetic profile of (-)-Benzotetramisole. Preclinical studies have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding. These properties are advantageous for drug delivery, as they ensure sustained levels of the compound at target sites.

Despite its promising attributes, further research is required to fully elucidate the mechanism of action of (-)-Benzotetramisole and optimize its therapeutic potential. Collaborative efforts between chemists and pharmacologists are essential to address challenges such as improving bioavailability and minimizing off-target effects.

In conclusion, (-)-Benzotetramisole (CAS No. 950194-37-3) represents a compelling lead compound with diverse applications in drug discovery. Its unique chemical structure, coupled with emerging synthetic strategies and biological insights, positions it as a valuable tool for advancing therapeutic interventions in neuroscience and beyond.

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